5-Bromo-6-methylpyrimidine-4-thiol
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Overview
Description
5-Bromo-6-methylpyrimidine-4-thiol is a heterocyclic compound with the molecular formula C5H5BrN2S It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and a thiol group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 5-Bromo-6-methylpyrimidine-4-thiol involves the reaction of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives with a cold mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3). This reaction leads to a one-pot, simultaneous nitrodebromination and methyl bromonitration, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methylpyrimidine-4-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.
Major Products Formed
Substitution: Formation of 5-methoxy-6-methylpyrimidine-4-thiol.
Oxidation: Formation of 5-bromo-6-methylpyrimidine-4-sulfonic acid.
Reduction: Formation of 5-bromo-6-methylpyrimidine-4-amine.
Scientific Research Applications
5-Bromo-6-methylpyrimidine-4-thiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and as a probe in biochemical assays.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methylpyrimidine-4-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the bromine atom and methyl group contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,4-dimethylpyrimidine
- 6-Methyl-2-thiouracil
- 5-Bromo-4-chloropyrimidine
Uniqueness
5-Bromo-6-methylpyrimidine-4-thiol is unique due to the presence of both a bromine atom and a thiol group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1209997-06-7 |
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Molecular Formula |
C5H5BrN2S |
Molecular Weight |
205.08 g/mol |
IUPAC Name |
5-bromo-6-methyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C5H5BrN2S/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9) |
InChI Key |
QAGKWWQLIORJFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=S)N=CN1)Br |
Origin of Product |
United States |
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